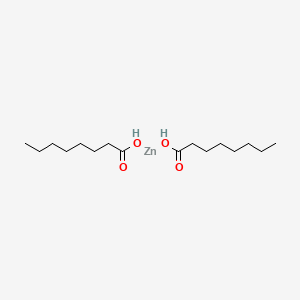
Zinc octoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Zinc octoate is typically synthesized through the reaction of zinc oxide (ZnO) with 2-ethylhexanoic acid (C8H16O2). The reaction is catalyzed to ensure precision and efficiency . The general reaction can be represented as follows:
[ \text{ZnO} + 2 \text{C8H16O2} \rightarrow \text{Zn(C8H15O2)2} + \text{H2O} ]
In industrial production, this compound is often diluted with organic solvents to facilitate its use in various applications . The compound is usually supplied as a clear, amber to pale yellow liquid when diluted .
Chemical Reactions Analysis
Zinc octoate undergoes various chemical reactions, including:
Oxidation: This compound can act as a catalyst in oxidation reactions, particularly in the curing of coatings and inks.
Reduction: It can also participate in reduction reactions, although this is less common.
Substitution: This compound can undergo substitution reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc octoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc octoate involves its ability to coordinate with other molecules through its zinc ion. This coordination allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of reactants into products . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Zinc octoate is often compared with other metal carboxylates, such as:
Zinc neodecanoate: Similar in structure and function, but with different ligand properties.
Bismuth octoate: Used as a co-catalyst with this compound in polyurethane applications.
Organotin compounds: Traditionally used in similar applications but are being phased out due to environmental and toxicity concerns.
This compound is unique in its balance of reactivity, stability, and environmental friendliness, making it a preferred choice in many applications .
Properties
Molecular Formula |
C16H32O4Zn |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
octanoic acid;zinc |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |
InChI Key |
YOEZTBGIFRPYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)
![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)
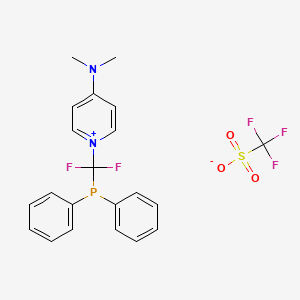

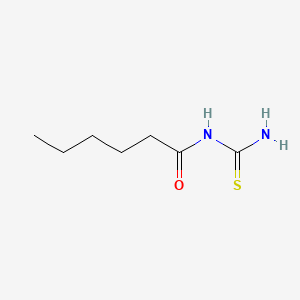
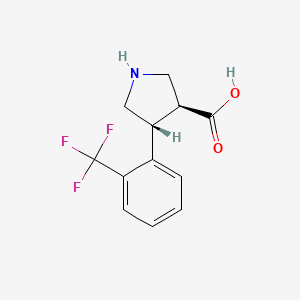

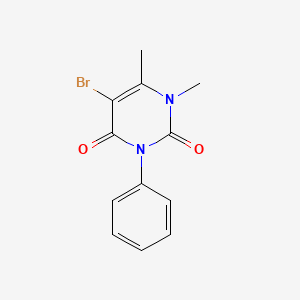
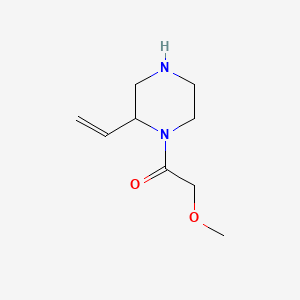

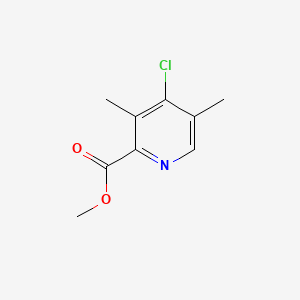
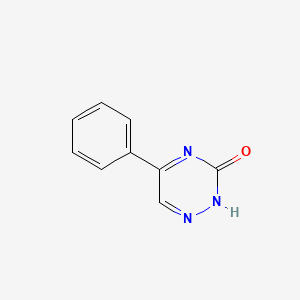
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
